molecular formula C21H20O9 B12319658 4'-Deoxydoxorubicinol 7-deoxyaglycone CAS No. 141975-30-6

4'-Deoxydoxorubicinol 7-deoxyaglycone

Cat. No.: B12319658
CAS No.: 141975-30-6
M. Wt: 416.4 g/mol
InChI Key: CGVVIRBOJFDFBH-UHFFFAOYSA-N
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Description

4’-Deoxydoxorubicinol 7-deoxyaglycone is a metabolite of 4’-deoxydoxorubicin, an anthracycline antibiotic used in cancer treatment. This compound is structurally related to doxorubicin, a well-known chemotherapeutic agent. The 7-deoxyaglycone form is significant due to its unique biotransformation properties and potential therapeutic implications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-deoxydoxorubicinol 7-deoxyaglycone typically involves the reduction of 4’-deoxydoxorubicin. This process can be achieved through various chemical reactions, including catalytic hydrogenation or the use of reducing agents such as sodium borohydride. The reaction conditions often require controlled temperatures and pH levels to ensure the selective reduction of the parent compound .

Industrial Production Methods

Industrial production of 4’-deoxydoxorubicinol 7-deoxyaglycone involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

4’-Deoxydoxorubicinol 7-deoxyaglycone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that may have different pharmacological properties .

Scientific Research Applications

4’-Deoxydoxorubicinol 7-deoxyaglycone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-deoxydoxorubicinol 7-deoxyaglycone involves its interaction with DNA and inhibition of topoisomerase II, an enzyme crucial for DNA replication. This leads to the induction of apoptosis in cancer cells. The compound’s unique structure allows it to evade some of the cardiotoxic effects associated with doxorubicin, making it a promising candidate for further research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Deoxydoxorubicinol 7-deoxyaglycone is unique due to its reduced cardiotoxicity compared to doxorubicin and its distinct biotransformation pathway. This makes it a valuable compound for studying the metabolism and pharmacokinetics of anthracyclines .

Properties

IUPAC Name

9-(1,2-dihydroxyethyl)-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,12,22-24,26-27,29H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVVIRBOJFDFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(CO)O)O)C(=C3C2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931277
Record name 8-(1,2-Dihydroxyethyl)-6,8,10,11-tetrahydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141975-30-6
Record name Doxorubicinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141975306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(1,2-Dihydroxyethyl)-6,8,10,11-tetrahydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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